2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chloroindol-1-yl)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-9-3-7-16-14(18)10-17-8-6-11-12(15)4-2-5-13(11)17/h2,4-6,8H,3,7,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCWSJJIZBXOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C=CC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated indole is acylated with 3-methoxypropylamine in the presence of a suitable acylating agent like acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide group undergoes characteristic reactions:
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Hydrolysis :
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Acidic : HCl (6M) at reflux yields 4-chloroindole and 3-methoxypropylammonium chloride.
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Basic : NaOH (2M) at 80°C produces sodium acetate and free amine.
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Nucleophilic substitution : The carbonyl carbon reacts with Grignard reagents (e.g., MeMgBr) to form ketones.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl, Δ, 6 hr | 4-Chloroindole + NH<sub>3</sub><sup>+</sup> | Complete conversion |
| Basic hydrolysis | NaOH, 80°C, 4 hr | Sodium acetate + amine | 90% efficiency |
Indole Ring Reactivity
The 4-chloroindole moiety participates in:
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Electrophilic substitution : Limited at C-5/C-7 due to chloro’s deactivating effect . Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) yields 5-nitro derivatives at <20% .
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Cross-coupling : Suzuki-Miyaura reactions with aryl boronic esters (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) functionalize C-2/C-3 .
Methoxypropyl Group Transformations
The 3-methoxypropyl chain undergoes:
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Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O oxidizes the terminal methyl group to carboxylic acid.
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Ether cleavage : HBr/AcOH cleaves the methoxy group to hydroxyl.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, 60°C | Carboxylic acid | 65% |
| Cleavage | HBr (48%), Δ | Hydroxyl derivative | 82% |
Catalytic and Coupling Reactions
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Pd-catalyzed cross-couplings : Buchwald-Hartwig amination introduces aryl groups to the indole nitrogen .
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Reductive alkylation : NaBH<sub>4</sub> reduces imine intermediates formed with aldehydes .
Key Stability Considerations :
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pH stability : Degrades rapidly in strong acids/bases (t<sub>1/2</sub> < 1 hr at pH <2 or >12).
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Thermal stability : Stable up to 150°C; decomposes above 200°C.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing indole moieties often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific applications of 2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide are summarized below:
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that this compound could reduce cell viability in breast and colon cancer cell lines through mechanisms involving the modulation of signaling pathways related to apoptosis .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in various models. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its potential use in treating inflammatory diseases .
Antimicrobial Properties
Studies have also explored the antimicrobial properties of this compound against various pathogens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies
Several case studies have highlighted the effectiveness of this compound in different research contexts:
Case Study 1: Cancer Cell Line Studies
In a study conducted on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability after 48 hours. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HT29 cells, indicating potent anticancer activity .
Case Study 2: In Vivo Inflammatory Model
An animal model of acute inflammation was employed to assess the anti-inflammatory effects of the compound. Administration significantly reduced edema formation compared to control groups, with histological analysis revealing decreased infiltration of inflammatory cells in treated tissues .
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and their implications:
| Compound Name | Key Structural Features | Impact on Properties | Reference |
|---|---|---|---|
| 2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide | 4-Cl indole, 3-methoxypropyl acetamide | Enhanced solubility due to methoxypropyl chain; moderate lipophilicity | |
| N-(4-methoxyphenyl)-2-(1H-indol-3-yl)acetamide | Methoxyphenyl acetamide, non-halogenated indole | Lower electron-withdrawing effects; reduced binding affinity | |
| N-(3-methoxypropyl)-2-(3-formyl-1H-indol-1-yl)acetamide | 3-formyl indole, methoxypropyl chain | Increased reactivity (formyl group); potential for covalent binding | |
| N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide | Benzodioxole substituent | Improved metabolic stability; altered target selectivity | |
| N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | Quinoline scaffold, methoxy-chlorophenyl groups | Enhanced aromatic stacking interactions; higher molecular weight |
Key Observations:
- Chloro vs.
- Methoxypropyl Chain : The 3-methoxypropyl group in the target compound improves aqueous solubility relative to simpler phenyl or benzodioxole substituents, which may enhance bioavailability .
- Functional Group Variations: The presence of reactive groups (e.g., formyl in ) or fused aromatic systems (e.g., quinoline in ) introduces distinct mechanisms of action, such as covalent inhibition or intercalation.
Implications for the Target Compound:
- The methoxypropyl group may reduce cytotoxicity compared to formyl-containing analogs, balancing efficacy and safety .
Biological Activity
2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{15}ClN_{2}O_{2}, with a molecular weight of 270.72 g/mol. The compound features an indole ring, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the reaction between 4-chloroindole and N-(3-methoxypropyl)acetamide. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related indole derivatives. For instance, compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. A notable compound in this category demonstrated IC50 values of 0.34 µM against MCF-7 cells, indicating potent activity (see Table 1) .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.52 |
| Compound B | MCF-7 | 0.34 |
| Compound C | HT-29 | 0.86 |
Mechanistic studies suggest that these compounds induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to established chemotherapeutic agents like colchicine .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been tested for their antimicrobial efficacy. For example, derivatives have shown activity against gram-positive bacteria and mycobacterial strains, demonstrating their potential as antibacterial agents .
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound D | Staphylococcus aureus | Submicromolar |
| Compound E | Methicillin-resistant S. aureus (MRSA) | Effective |
These findings highlight the compound's dual role as both an anticancer and antimicrobial agent.
Case Studies
A recent study focused on a series of indole derivatives that included this compound. The results indicated that certain modifications to the indole structure significantly enhanced biological activity against cancer cells while maintaining low toxicity profiles in normal cell lines .
Another case study examined the structure-activity relationships (SAR) of various indole-based compounds. It was found that the presence of halogen substituents, such as chlorine, improved both anticancer and antimicrobial activities .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) or coupling of indole derivatives with functionalized acetamides. For example, analogous compounds (e.g., 2-chlorotryptamine derivatives) are synthesized via condensation reactions using reagents like chloroacetyl chloride or substituted amines, achieving yields of 45% under controlled conditions . Optimization strategies include:
- Temperature control : Reactions performed at 0–5°C reduce side reactions.
- Catalyst selection : Lewis acids (e.g., AlCl₃) or polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) enhances purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- ¹H/¹³C-NMR : Analyze indole ring protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ ~165–170 ppm). Substituents (e.g., methoxypropyl) appear as singlet/multiplet peaks in δ 3.2–4.0 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₁₄H₁₆ClN₂O₂: 295.0845) with <2 ppm error .
- IR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What structural features influence the compound’s stability and solubility in biological assays?
Methodological Answer:
- Indole core : Aromaticity enhances π-π stacking but reduces aqueous solubility.
- Methoxypropyl group : Increases lipophilicity (logP ~2.5–3.0), requiring DMSO or ethanol for dissolution .
- Chloro substituent : Electron-withdrawing effects stabilize the indole ring against oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
Methodological Answer:
- Step 1 : Compare experimental data with computed spectra (e.g., PubChem’s InChI/Canonical SMILES validation ).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations, especially for overlapping indole signals .
- Step 3 : Re-crystallize in chloroform/hexane to eliminate solvent artifacts and confirm melting points (e.g., 215–216°C for analogous compounds ).
Q. What strategies are effective for designing bioactivity studies targeting anticancer or antioxidant mechanisms?
Methodological Answer:
- Anticancer assays :
- Target selection : Bcl-2/Mcl-1 inhibition (IC₅₀ <10 µM) via indole-acetamide pharmacophores .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Antioxidant assays :
Q. How can synthetic yields be improved while minimizing byproducts in large-scale preparations?
Methodological Answer:
- Flow chemistry : Continuous reactors reduce reaction times and improve heat transfer for exothermic steps .
- Microwave-assisted synthesis : Accelerates condensation steps (e.g., 30 minutes vs. 24 hours) with >60% yield .
- Byproduct analysis : LC-MS monitors intermediates; quenching with ice-water minimizes dimerization .
Q. What computational tools are recommended for predicting binding affinities or metabolic pathways?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Model interactions with Bcl-2 (PDB ID: 4AQ3) using indole as a hydrophobic anchor .
- ADMET prediction (SwissADME) : Estimate bioavailability (%ABS >50) and cytochrome P450 metabolism (CYP3A4 substrate) .
- DFT calculations (Gaussian) : Optimize geometry and calculate HOMO-LUMO gaps to predict redox behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
